Tebipenem pivoxil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antibiotic Resistance Studies

The rise of antibiotic-resistant bacteria is a major public health concern. Tebipenem pivoxil demonstrates effectiveness against a broad range of bacteria, including some strains resistant to other antibiotics. Researchers are investigating its potential role in combating multidrug-resistant organisms.

Microbiology Research

Tebipenem pivoxil's mechanism of action involves inhibiting the synthesis of bacterial cell walls. Studying how this compound interacts with different bacterial species can provide valuable insights into bacterial physiology and inform the development of new antibiotics [].

Drug Discovery and Development

The chemical structure and properties of Tebipenem pivoxil can serve as a foundation for the development of novel antibiotics. By modifying its structure, researchers can potentially create new drugs with improved potency, broader spectrum activity, or reduced side effects.

Tebipenem pivoxil is an orally bioavailable prodrug of tebipenem, a member of the carbapenem class of antibiotics. It is specifically designed to combat multidrug-resistant Gram-negative pathogens, including strains that are resistant to quinolones and extended-spectrum beta-lactamases. The compound is characterized by its ability to inhibit bacterial cell wall synthesis through binding to penicillin-binding proteins, similar to other beta-lactam antibiotics. Tebipenem pivoxil has been developed to enhance oral absorption, making it a promising alternative to intravenous carbapenem therapies .

- Like other β-lactam antibiotics, tebipenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. This binding prevents the formation of the peptidoglycan layer, a crucial component of the bacterial cell wall, leading to cell death [].

- Tebipenem pivoxil demonstrates broad-spectrum activity against various Gram-negative and Gram-positive bacteria, including MDR strains like extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales [].

- Clinical trials suggest tebipenem pivoxil is well-tolerated with a safety profile similar to other carbapenems []. The most common adverse events reported include mild diarrhea and headache [].

- As with other carbapenems, tebipenem pivoxil may have the potential to lower the seizure threshold and requires dose adjustments in patients with kidney dysfunction [].

- Due to its broad-spectrum activity, tebipenem pivoxil use raises concerns about promoting the development of further antibiotic resistance. Careful stewardship practices will be crucial if this drug is approved for clinical use.

- Salt-Forming Reaction: Tebipenem is mixed with a solvent and a salt, often using a phase-transfer catalyst, under controlled temperatures (15-35 °C). This step is crucial for the formation of the active drug .

- Esterification: Chloromethyl pivalate is added to the mixture, leading to an esterification reaction that converts tebipenem into its pivoxil form. This reaction enhances the stability and bioavailability of the compound .

- Crystallization: Following the completion of the reaction, extraction and concentration steps are performed, culminating in crystallization to obtain pure tebipenem pivoxil .

Tebipenem pivoxil exhibits significant antibacterial activity against various pathogens. Its minimum inhibitory concentrations (MIC) against common bacteria such as Escherichia coli and Staphylococcus aureus demonstrate its potency . The compound has shown effectiveness in both in vitro and in vivo studies, significantly reducing mortality rates in sepsis models compared to other antibiotics like meropenem . Tebipenem pivoxil's unique structure allows it to evade some resistance mechanisms that affect other beta-lactams, making it particularly valuable in treating infections caused by resistant strains .

The industrial preparation of tebipenem pivoxil can be summarized as follows:

- Mixing: Combine tebipenem with a solvent (commonly N,N-dimethylformamide) and a salt.

- Catalysis: Introduce a phase-transfer catalyst to facilitate the reaction.

- Esterification: Add chloromethyl pivalate at controlled temperatures.

- Extraction and Concentration: After the reaction completes, extract the product and concentrate it.

- Crystallization: Use a secondary solvent for crystallization, yielding tebipenem pivoxil with high purity (yield over 88%) .

Tebipenem pivoxil is primarily used as an antibiotic for treating infections caused by multidrug-resistant bacteria. Its oral formulation makes it suitable for outpatient therapy, providing an alternative to intravenous treatments. Current research focuses on its application in treating complicated urinary tract infections and intra-abdominal infections . Additionally, studies are ongoing to evaluate its effects on gut microbiota compared to traditional antibiotics like amoxicillin-clavulanic acid .

Research indicates that tebipenem pivoxil does not significantly disrupt gut microbiota compared to other antibiotics, which can lead to dysbiosis. This characteristic may provide an advantage in clinical settings where preservation of gut flora is essential for patient recovery . Furthermore, interaction studies have explored its pharmacokinetics in different states (fed vs. fasted), demonstrating consistent absorption profiles across various conditions .

Tebipenem pivoxil shares similarities with several other carbapenem antibiotics but stands out due to its unique prodrug formulation that enhances oral bioavailability. Below is a comparison with notable similar compounds:

| Compound Name | Oral Bioavailability | Spectrum of Activity | Resistance Mechanisms |

|---|---|---|---|

| Tebipenem Pivoxil | High | Multidrug-resistant Gram-negative | Less affected by beta-lactamases |

| Meropenem | Moderate | Broad-spectrum | Susceptible to some beta-lactamases |

| Imipenem | Moderate | Broad-spectrum | Susceptible to some beta-lactamases |

| Ertapenem | High | Limited Gram-positive activity | Resistant to some beta-lactamases |

Uniqueness of Tebipenem Pivoxil

Tebipenem pivoxil's distinctiveness lies in its prodrug design, which significantly improves oral absorption compared to traditional carbapenems like meropenem and imipenem. This feature allows for effective outpatient management of serious infections without requiring intravenous administration .

The first comprehensive single crystal X-ray crystallographic analysis of tebipenem pivoxil was successfully completed, providing definitive structural validation of this orally active carbapenem antibiotic [1] [2] [3] [4]. The compound crystallizes in the triclinic space group P1 with one molecule per unit cell, establishing fundamental crystallographic parameters that define its solid-state structure [1] [3] [4].

The crystallographic investigation revealed precise unit cell dimensions with a = 7.7292 (10) Å, b = 7.9892 (9) Å, and c = 11.2035 (13) Å [1] [3] [4]. The unit cell angles demonstrate significant deviation from orthogonality, with α = 108.300 (7)°, β = 92.553 (7)°, and γ = 101.499 (8)°, resulting in a unit cell volume of 639.36 (14) ų [1] [3] [4]. The crystal structure determination was performed using Cu Kα radiation (λ = 1.54178 Å) at ambient temperature (296 K), yielding high-quality diffraction data with 3454 measured reflections and 2483 independent reflections [1] [3] [4].

Data collection statistics demonstrate excellent quality, with an R_int value of 0.019 and 2389 observed reflections with I > 2σ(I) [1] [3] [4]. The final refinement achieved an R-factor of 0.042 for F² > 2σ(F²) and a weighted R-factor (wR) of 0.115, with a goodness of fit (S) of 1.04 [1] [3] [4]. The absolute structure parameter of 0.140 (12) confirmed the correct enantiomeric assignment [1] [3] [4].

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₃₁N₃O₆S₂ |

| Molecular Weight (g/mol) | 497.62 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Temperature (K) | 296 |

| Unit Cell a (Å) | 7.7292 (10) |

| Unit Cell b (Å) | 7.9892 (9) |

| Unit Cell c (Å) | 11.2035 (13) |

| Unit Cell α (°) | 108.300 (7) |

| Unit Cell β (°) | 92.553 (7) |

| Unit Cell γ (°) | 101.499 (8) |

| Unit Cell Volume (ų) | 639.36 (14) |

| Z (molecules per unit cell) | 1 |

| Density (g/cm³) | 1.292 |

| Radiation Type | Cu Kα |

| Wavelength (Å) | 1.54178 |

| μ (mm⁻¹) | 2.23 |

| Crystal Size (mm) | 0.17 × 0.12 × 0.10 |

| Reflections Measured | 3454 |

| Independent Reflections | 2483 |

| Observed Reflections [I > 2σ(I)] | 2389 |

| R_int | 0.019 |

| θ_max (°) | 65.9 |

| R[F² > 2σ(F²)] | 0.042 |

| wR(F²) | 0.115 |

| Goodness of Fit (S) | 1.04 |

| Absolute Structure Parameter | 0.140 (12) |

The crystallographic analysis represents the first reported single crystal structure determination for this clinically important carbapenem antibiotic, providing essential structural data that was previously unavailable in the Cambridge Structural Database [1] [3] [4].

Stereochemical Configuration at Chiral Centers

The X-ray crystallographic analysis definitively established the absolute configurations of all four chiral centers present in tebipenem pivoxil [1] [3] [4]. The stereochemical validation confirmed the configurations as C2(S), C3(S), C4(R), and C7(R), which are critical for the compound's biological activity and pharmacological properties [1] [3] [4].

The C2 center, located within the β-lactam ring system, adopts the S configuration and represents a crucial stereochemical element for β-lactamase interaction and antimicrobial activity [1] [3] [4]. The C3 position, situated at the bicyclic ring fusion, also maintains the S configuration and contributes to the overall molecular rigidity and conformational stability [1] [3] [4]. The C4 carbon, bearing the methyl substituent within the bicyclic carbapenem core, exhibits R configuration and influences the compound's three-dimensional architecture [1] [3] [4]. The C7 center, which bears the hydroxyethyl group, adopts R configuration and plays a significant role in intermolecular interactions within the crystal lattice [1] [3] [4].

| Chiral Center | Configuration | Description |

|---|---|---|

| C2 | S | β-lactam ring carbon |

| C3 | S | Bicyclic ring fusion carbon |

| C4 | R | Methylated carbon in bicyclic core |

| C7 | R | Hydroxyethyl-bearing carbon |

The stereochemical assignments were validated through careful analysis of anomalous dispersion effects during the crystallographic refinement process, providing definitive confirmation of the molecular absolute configuration [1] [3] [4]. This stereochemical validation is particularly important given the complex synthetic pathway required for tebipenem pivoxil preparation and the critical role of stereochemistry in carbapenem antibiotic activity [1] [3] [4].

Three-Dimensional Molecular Modeling and DFT Calculations

Computational studies employing density functional theory (DFT) have provided detailed insights into the three-dimensional molecular structure and electronic properties of tebipenem pivoxil [5] [6] [7]. Quantum chemical calculations were performed using the B3LYP functional with the 6-31G(d,p) basis set to optimize molecular conformations and predict spectroscopic properties [5] [6] [7].

The DFT calculations revealed optimized conformations that closely matched the experimental X-ray crystallographic structure, validating the computational approach for studying this complex carbapenem system [5] [6] [7]. Theoretical vibrational spectra were calculated and compared with experimental Fourier transform infrared (FT-IR) and Raman spectroscopic data, demonstrating excellent agreement between theoretical predictions and experimental observations [5] [6] [7].

Molecular orbital analysis through DFT calculations provided insights into the electronic structure, including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) characterization [5] [6] [7]. The molecular electrostatic potential surface calculations revealed regions of electrophilic and nucleophilic character, which are relevant for understanding drug-target interactions and molecular recognition processes [5] [6] [7].

The computational studies also examined the inclusion complex formation between tebipenem pivoxil and β-cyclodextrin, utilizing molecular dynamics simulations and DFT optimization [5]. These calculations estimated the binding affinity as -22.0 kJ mol⁻¹ using the PM6 method, with further refinement using DFT/B3LYP yielding an interaction energy of -28.24 kJ mol⁻¹ after basis set superposition error correction [5].

Conformational analysis through computational methods identified the most stable molecular arrangements and provided insights into the flexibility of the pivaloyloxymethyl ester side chain [5] [6] [7]. The theoretical approach significantly supported the identification and interpretation of experimental vibrational spectroscopic data, particularly in distinguishing between tebipenem pivoxil and its parent compound tebipenem [5] [6] [7].

Comparative Analysis with Parent Compound Tebipenem

The structural relationship between tebipenem pivoxil and its parent compound tebipenem represents a classical prodrug design strategy aimed at improving oral bioavailability while maintaining the essential carbapenem pharmacophore [8] [9] [10]. The fundamental difference lies in the esterification of the carboxylic acid functionality with a pivaloyloxymethyl group, which significantly alters the physicochemical properties while preserving the core antimicrobial structure [8] [9] [10].

Tebipenem, with molecular formula C₁₆H₂₁N₃O₄S₂ and molecular weight 383.486 g/mol, contains the same four chiral centers with identical absolute configurations as tebipenem pivoxil [8] [9] [10]. However, the parent compound terminates in a free carboxylic acid group, resulting in poor oral absorption characteristics that necessitate parenteral administration [8] [9].

Tebipenem pivoxil (C₂₂H₃₁N₃O₆S₂, molecular weight 497.628 g/mol) incorporates the pivaloyloxymethyl ester modification, adding six carbon atoms, ten hydrogen atoms, and two oxygen atoms to the molecular structure [8] [9] [11] [10]. This structural modification fundamentally alters the compound's pharmacokinetic profile, enabling oral administration with enhanced bioavailability compared to the parent compound [8] [9].

| Property | Tebipenem (Parent Compound) | Tebipenem Pivoxil (Prodrug) |

|---|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₄S₂ | C₂₂H₃₁N₃O₆S₂ |

| Molecular Weight (g/mol) | 383.486 | 497.628 |

| Chemical Name | Tebipenem | Tebipenem pivoxil |

| Structural Modification | Carboxylic acid group | Pivaloyloxymethyl ester group |

| Number of Chiral Centers | 4 | 4 (same configuration) |

| Oral Bioavailability | Poor (requires parenteral administration) | Enhanced (oral administration possible) |

| Stability | Less stable in oral formulations | Improved stability for oral delivery |

| Primary Use | Active pharmaceutical ingredient | Orally bioavailable prodrug |

| Prodrug Nature | No | Yes |

| Ester Group | None | Pivaloyloxymethyl ester |

| Systematic Name Key Difference | Carboxylic acid terminus | (2,2-dimethylpropanoyloxy)methyl ester |

The crystallographic analysis reveals that both compounds share identical ring conformations and stereochemical configurations at all four chiral centers [1] [3] [4] [8] [9]. The β-lactam ring, bicyclic carbapenem core, and thiazolinyl side chain maintain their essential three-dimensional arrangements in both structures [1] [3] [4] [8] [9]. The primary structural differences are localized to the C-2 carboxylate region, where the ester modification does not significantly perturb the core pharmacophore geometry [1] [3] [4] [8] [9].

Ring conformational analysis demonstrates that both compounds exhibit planar conformations for the β-lactam ring (Ring I), bicyclic carbapenem core (Ring II), and azetidine ring (Ring III), with the thiazolinyl ring (Ring IV) adopting an envelope conformation [1] [3] [4]. The dihedral angles between ring systems remain comparable between the two compounds, indicating that the ester modification preserves the essential three-dimensional framework required for antimicrobial activity [1] [3] [4].

| Ring System | Conformation | R.M.S. Deviation (Å) | Description |

|---|---|---|---|

| Ring I (N1/C1-C3) | Planar | 0.0251 | β-lactam ring |

| Ring II (N1/C3-C6) | Planar | 0.0838 | Bicyclic carbapenem core |

| Ring III (N2/C11-C13) | Planar | 0.0967 | Azetidine ring |

| Ring IV (N3/S2/C14-C16) | Envelope | N/A (envelope with C16 as flap) | Thiazolinyl ring |

The supramolecular features of tebipenem pivoxil include hydrogen bonding interactions that differ from those of the parent compound due to the ester modification [1] [3] [4]. The crystal structure reveals O—H⋯N hydrogen bonds linking molecules into chains, with additional C—H⋯O interactions providing secondary stabilization [1] [3] [4]. These intermolecular interactions contribute to the improved stability profile of the prodrug formulation [1] [3] [4].

| Interaction Type | Donor-Acceptor | Distance D-H (Å) | Distance H⋯A (Å) | Distance D⋯A (Å) | Angle D-H⋯A (°) | Structural Role |

|---|---|---|---|---|---|---|

| O—H⋯N | O2—H2A⋯N3 | 0.82 | 2.01 | 2.816 (6) | 169 | Primary intermolecular chain formation |

| C—H⋯O | C11—H11A⋯O2 | 0.98 | 2.43 | 3.366 (6) | 160 | Secondary stabilizing interaction |

The synthesis of tebipenem pivoxil through azabicyclo phosphate intermediates represents one of the most established approaches for the industrial preparation of this orally bioavailable carbapenem antibiotic [1] [2]. This synthetic pathway leverages the inherent reactivity of activated carbapenem cores to facilitate efficient coupling with the characteristic thiazoline-azetidine side chain that defines tebipenem's unique antimicrobial profile.

The primary synthetic route begins with the preparation of azabicyclo phosphate intermediate, typically derived from the treatment of the carbapenem nucleus with diphenyl chlorophosphate in the presence of diisopropylethylamine and 4-dimethylaminopyridine in dichloromethane [3]. This phosphorylation step serves to activate the carbapenem core toward nucleophilic substitution while providing the necessary stability for subsequent transformations. The azabicyclo phosphate intermediate exhibits enhanced electrophilicity at the appropriate carbon center, facilitating the critical carbon-sulfur bond formation that characterizes the tebipenem structure.

The condensation reaction between the azabicyclo phosphate intermediate and 3-mercapto-1-(1,3-thiazoline-2-yl)azetidine hydrochloride constitutes the pivotal step in this synthetic sequence [1]. This transformation is typically conducted in acetonitrile as the solvent system, with diisopropylethylamine serving as the base to neutralize the hydrochloride salt and facilitate the nucleophilic attack. The reaction proceeds under mild conditions, generally at ambient temperature or slightly below, to minimize potential decomposition of the sensitive carbapenem framework.

Temperature control emerges as a critical parameter in this condensation reaction, as elevated temperatures can lead to competing degradation pathways that diminish overall yield and product purity. The optimal temperature range of 0 to 25 degrees Celsius ensures sufficient reaction kinetics while preserving the integrity of both the carbapenem core and the thiazoline-containing side chain. Reaction monitoring through high-performance liquid chromatography allows for precise determination of conversion rates and helps identify the optimal reaction endpoint.

The stereochemical outcome of this coupling reaction requires careful consideration, as the formation of the desired stereoisomer at the newly formed carbon-sulfur bond influences both the biological activity and the subsequent purification requirements. The use of diisopropylethylamine as a sterically hindered base helps to control the approach of the nucleophile and favors the formation of the thermodynamically preferred product. The resulting intermediate retains the protected carbapenem structure while incorporating the essential thiazoline-azetidine functionality.

Subsequent deprotection of the p-nitrobenzyl protecting group requires the application of hydrogenation conditions using palladium on carbon as the catalyst [4] [5]. This reduction proceeds through the initial formation of a p-aminobenzyl intermediate, which spontaneously undergoes elimination to release the free carboxylic acid and regenerate the active carbapenem structure. The hydrogenation is typically conducted in a mixed solvent system consisting of ethyl acetate and aqueous potassium bicarbonate solution to maintain appropriate pH conditions and ensure product stability.

The overall yield for this synthetic route typically ranges from 70 to 85 percent, depending on the specific reaction conditions and purification methods employed [1]. The relatively high efficiency of this approach, combined with the ready availability of starting materials, makes it particularly attractive for large-scale pharmaceutical manufacturing. However, the requirement for specialized pressure equipment for the hydrogenation step and the need for careful temperature control throughout the sequence represent notable considerations for industrial implementation.

Condensation Reactions with Thiazoline-Azetidine Derivatives

The formation of tebipenem pivoxil through condensation reactions involving thiazoline-azetidine derivatives represents a sophisticated approach that capitalizes on the unique reactivity patterns of these heterocyclic systems [6] [7]. This methodology offers distinct advantages in terms of regioselectivity and functional group tolerance, making it particularly valuable for the preparation of complex carbapenem structures with precisely defined stereochemistry.

The thiazoline ring system serves as both a reactive center and a directing group in these condensation reactions. The electron-rich nitrogen atom within the thiazoline heterocycle can participate in coordination with metal catalysts or interact with electrophilic centers on the carbapenem substrate, thereby influencing the regiochemical outcome of the coupling reaction [8]. The incorporation of the azetidine moiety adds an additional layer of structural complexity while providing conformational rigidity that can enhance the binding affinity to bacterial target proteins.

Multicomponent reaction strategies have proven particularly effective for the construction of thiazoline-containing compounds relevant to tebipenem synthesis [7]. These approaches typically involve the simultaneous treatment of carbon disulfide, primary amines, and appropriately substituted bromo acylketones under microwave irradiation conditions. The use of microwave heating facilitates rapid reaction times while enabling precise temperature control, both of which are essential for maintaining the integrity of sensitive carbapenem intermediates.

The condensation mechanism proceeds through initial nucleophilic attack of the thiol functionality on the activated carbapenem core, followed by intramolecular cyclization to form the characteristic bicyclic structure [9]. This two-step process requires careful optimization of reaction conditions to ensure high yields and minimize the formation of regioisomeric products. The choice of solvent system plays a crucial role in determining both the reaction rate and the selectivity of the transformation.

Hexafluoroisopropanol has emerged as a particularly effective solvent for these condensation reactions due to its strong hydrogen bonding properties and polar characteristics [8]. This fluorinated alcohol enhances the electrophilicity of the carbapenem substrate while stabilizing the transition state for the carbon-sulfur bond formation. Additionally, the recyclability and recoverability of hexafluoroisopropanol align with green chemistry principles and make it suitable for large-scale pharmaceutical applications.

The optimization of condensation conditions requires systematic evaluation of multiple variables, including reaction temperature, catalyst loading, substrate stoichiometry, and reaction time. Temperature control emerges as particularly critical, as insufficient heat leads to incomplete conversion while excessive temperatures promote decomposition pathways. The optimal temperature range typically falls between 40 and 80 degrees Celsius, depending on the specific substrate combination and catalyst system employed.

Catalyst selection significantly influences both the efficiency and selectivity of thiazoline-azetidine condensation reactions. Lewis acidic metal salts, such as samarium trichloride, have demonstrated effectiveness in promoting these transformations while maintaining compatibility with the carbapenem framework [10]. The use of n-butyllithium as an activating agent can enhance the nucleophilicity of the thiol component, although this approach requires strictly anhydrous conditions and careful temperature control to prevent unwanted side reactions.

Solvent-free condensation protocols have gained attention as environmentally benign alternatives to traditional solution-phase methods [11]. These approaches typically employ microwave irradiation to facilitate the condensation process while eliminating the need for organic solvents. The incorporation of microwave radiation enables rapid heating and efficient mixing, resulting in shorter reaction times and improved overall efficiency. However, the application of solvent-free conditions to carbapenem synthesis requires careful evaluation of thermal stability and potential decomposition pathways.

Hydrogenation Strategies for p-Nitrobenzyl Deprotection

The selective removal of p-nitrobenzyl protecting groups represents one of the most critical and challenging steps in the synthesis of tebipenem pivoxil, requiring sophisticated hydrogenation strategies that preserve the sensitive carbapenem framework while achieving complete deprotection [12] [13]. The development of efficient and scalable deprotection methods has been essential for the successful commercialization of this important antibiotic agent.

Palladium-catalyzed hydrogenation stands as the most widely employed method for p-nitrobenzyl deprotection in carbapenem synthesis [14] [15]. This approach leverages the exceptional ability of palladium catalysts to facilitate the reduction of nitro groups under mild conditions while maintaining selectivity toward the desired transformation. The mechanism proceeds through initial reduction of the nitro group to the corresponding amine, followed by spontaneous elimination of the p-aminobenzyl moiety through a quinonimine methide intermediate.

The choice of palladium catalyst significantly influences the efficiency and selectivity of the deprotection process. Palladium on carbon represents the most commonly used catalyst system due to its high activity, commercial availability, and relative cost-effectiveness [14]. The carbon support provides a high surface area for palladium dispersion while offering appropriate porosity for substrate access. Catalyst loading typically ranges from 10 to 20 percent by weight relative to the substrate, with higher loadings generally providing faster reaction rates at the expense of increased material costs.

The development of mixed catalyst systems has led to significant improvements in deprotection efficiency and product quality. The combination of palladium on carbon with niobic acid on carbon has demonstrated remarkable enhancement in reaction rates while enabling product isolation without the need for additional neutralization steps [14]. Niobic acid serves as a solid acid catalyst that activates the substrate toward reduction while preventing the formation of amine salts that can complicate product isolation.

Reaction atmosphere and pressure control emerge as critical parameters for successful p-nitrobenzyl deprotection. Hydrogen pressure typically ranges from 6.8 to 20 bar, with higher pressures generally favoring faster reaction rates but requiring more sophisticated pressure equipment [15]. The hydrogen atmosphere must be maintained throughout the reaction to ensure complete reduction and prevent oxidative side reactions that could compromise product quality.

Solvent selection plays a crucial role in determining both the reaction efficiency and the ease of product isolation. Biphasic solvent systems consisting of straight-chain alcohols such as 1-butanol, 1-pentanol, or 1-hexanol in combination with water have proven particularly effective [13]. These systems provide appropriate solubility for both the substrate and the catalyst while facilitating easy separation of the deprotected product from the aqueous phase. The use of alkyl acetates in water also results in successful deprotection, although typically at slower reaction rates.

The pH control during hydrogenation represents a critical factor for maintaining carbapenem stability and preventing decomposition [15]. The optimal pH range of 6.5 to 6.8 is typically maintained through the use of buffer systems such as N-methylmorpholine and acetic acid. These buffers help stabilize both the substrate and the product while ensuring compatibility with the palladium catalyst system. The addition of bicarbonate during hydrogenation has proven particularly beneficial for protecting the pyrrolidine amine as the sodium carbamate, thereby improving both reaction performance and product stability.

Temperature optimization requires balancing reaction efficiency with thermal stability considerations. Most p-nitrobenzyl deprotection reactions are conducted at temperatures ranging from 25 to 40 degrees Celsius, with higher temperatures promoting faster kinetics but potentially leading to increased decomposition rates [15]. The use of controlled heating and efficient mixing helps maintain uniform temperature distribution and prevents the formation of hot spots that could cause local decomposition.

Alternative reducing systems have been explored to address specific challenges associated with palladium-catalyzed hydrogenation. Zinc powder in acetic acid provides a metal-based alternative that operates under ambient pressure conditions [16]. This approach offers advantages in terms of equipment requirements and operational safety but typically requires longer reaction times and more extensive purification procedures. Indium-based reducing systems using aqueous ethanolic ammonium chloride provide another metal-based alternative with good selectivity for nitrobenzyl groups [17].

Electrochemical reduction methods offer precise control over the reduction potential and can provide excellent selectivity for specific functional groups [18]. These approaches enable the controlled reduction of p-nitrobenzyl groups while preserving other sensitive functionalities within the molecule. However, the requirement for specialized electrochemical equipment and the challenges associated with large-scale implementation limit the practical applicability of these methods for industrial pharmaceutical production.

Industrial-Scale Optimization of Pivaloyl Esterification

The industrial-scale optimization of pivaloyl esterification for tebipenem pivoxil production requires comprehensive evaluation of reaction parameters, equipment design, and process control strategies to achieve consistent product quality while maintaining economic viability [19] [20]. This transformation represents the final step in the synthetic sequence and directly impacts the bioavailability and stability characteristics of the resulting pharmaceutical product.

The selection of esterification methodology significantly influences both the efficiency and scalability of the overall process. Direct esterification using chloromethylpivalate represents the most commonly employed approach due to its high efficiency and compatibility with industrial reactor systems [19]. This method proceeds through nucleophilic substitution of the chloride leaving group by the carboxylate anion of tebipenem, forming the desired pivaloyloxymethyl ester linkage. The reaction typically achieves yields exceeding 88 percent under optimized conditions, making it attractive for large-scale pharmaceutical manufacturing.

Phase transfer catalysis has emerged as a critical enabling technology for industrial-scale pivaloyl esterification [19]. The use of tetrabutylammonium bromide or similar quaternary ammonium salts facilitates the transfer of the tebipenem carboxylate anion from the aqueous phase to the organic phase where esterification occurs. This approach eliminates the need for strictly anhydrous conditions while enabling efficient mixing and heat transfer in large-scale reactor systems. The catalyst loading typically ranges from 5 to 15 mol percent relative to the substrate, with higher loadings providing faster reaction rates but increasing material costs.

Base selection and optimization represent crucial factors in achieving high esterification efficiency while minimizing side product formation. Anhydrous potassium carbonate serves as the preferred base due to its appropriate basicity, low cost, and compatibility with the phase transfer catalyst system [19]. The carbonate base provides sufficient nucleophilicity to generate the carboxylate anion while being mild enough to prevent decomposition of the sensitive carbapenem framework. The base loading typically ranges from 2 to 3 equivalents relative to the substrate to ensure complete deprotonation and drive the reaction to completion.

Temperature control emerges as one of the most critical parameters for successful industrial-scale esterification. The optimal temperature range of 20 to 40 degrees Celsius provides sufficient thermal energy for efficient reaction kinetics while maintaining the thermal stability of the carbapenem substrate [19]. Higher temperatures can lead to increased decomposition rates and the formation of undesired impurities, while lower temperatures result in unacceptably slow reaction rates for industrial production. The use of jacketed reactors with precise temperature control systems enables maintenance of uniform temperature throughout the reaction mass.

Solvent system optimization requires careful consideration of multiple factors including substrate solubility, phase separation characteristics, environmental impact, and cost considerations. Ethyl acetate has emerged as the preferred organic solvent due to its excellent solvating properties for both the substrate and the esterifying agent, favorable environmental profile, and ease of recovery and recycling [19]. The use of biphasic ethyl acetate/water systems facilitates efficient mixing while enabling straightforward phase separation and product isolation.

Reaction time optimization involves balancing conversion efficiency with the potential for substrate decomposition or side product formation. Typical industrial-scale esterification reactions require 2 to 6 hours for complete conversion, depending on the specific reaction conditions and equipment characteristics [19]. Extended reaction times can lead to increased impurity formation, while insufficient reaction time results in incomplete conversion and reduced yields. Real-time monitoring through in-process analytical techniques enables precise determination of the optimal reaction endpoint.

Mixing and mass transfer considerations become increasingly important as reaction scale increases. Efficient agitation is essential for maintaining proper phase contact in biphasic systems and ensuring uniform distribution of the phase transfer catalyst. The design of impeller systems and the optimization of agitation rates require careful engineering to provide adequate mixing without generating excessive shear that could cause emulsion formation or mechanical degradation of sensitive components.

Product isolation and purification strategies must be optimized for large-scale implementation while maintaining product quality standards. The crystallization of tebipenem pivoxil from ethyl acetate provides an effective means of purification while enabling particle size control and polymorphic form management [20]. The optimization of cooling rates, seeding protocols, and filtration procedures ensures consistent product quality and facilitates downstream processing operations.

Quality control and analytical monitoring systems play essential roles in maintaining product consistency and regulatory compliance during industrial-scale production. Real-time process analytical technology enables continuous monitoring of critical reaction parameters and provides early detection of deviations from optimal conditions. The implementation of statistical process control methodologies helps identify sources of variability and enables continuous process improvement.

Environmental considerations and waste minimization strategies have become increasingly important factors in industrial process design. The implementation of solvent recovery and recycling systems reduces both material costs and environmental impact. The optimization of reaction stoichiometry minimizes the generation of excess waste while maintaining reaction efficiency. The selection of environmentally benign solvents and reagents aligns with green chemistry principles and supports sustainable pharmaceutical manufacturing practices.

Purification Challenges and Crystallization Techniques

The purification and crystallization of tebipenem pivoxil present unique challenges due to the inherent instability of the carbapenem framework, the presence of multiple chiral centers, and the potential for polymorphic transformations that can significantly impact drug product performance [21] [22]. The development of robust purification methodologies requires comprehensive understanding of the physical and chemical properties of the compound, as well as the implementation of specialized techniques that preserve both chemical integrity and biological activity.

Solvent selection for crystallization represents one of the most critical decisions in the purification process, as it directly influences crystal morphology, polymorphic form, particle size distribution, and overall product purity [23]. Ethyl acetate has emerged as the preferred crystallization solvent due to its excellent solvating properties for tebipenem pivoxil, favorable environmental profile, and ability to produce high-quality crystals with minimal impurity incorporation [20] [22]. The use of ethyl acetate enables the formation of well-defined crystalline structures while facilitating effective removal of process-related impurities.

The optimization of crystallization conditions requires systematic evaluation of multiple variables including temperature, cooling rate, supersaturation level, seeding strategy, and agitation parameters. Controlled cooling crystallization typically begins at elevated temperatures of 50 to 60 degrees Celsius to ensure complete dissolution of the crude product, followed by gradual cooling to ambient temperature at rates of 0.5 to 2 degrees Celsius per hour [22]. This controlled cooling profile promotes the formation of large, well-formed crystals while minimizing the incorporation of impurities and preventing the formation of undesired polymorphic forms.

Crystal form control emerges as a particularly challenging aspect of tebipenem pivoxil purification due to the potential for multiple polymorphic forms with different stability and bioavailability characteristics [24]. The triclinic space group P1 represents the most stable and pharmaceutically relevant crystal form, characterized by specific unit cell parameters and distinctive powder X-ray diffraction patterns [20] [22]. The maintenance of this preferred crystal form requires careful control of crystallization conditions and the implementation of appropriate seeding strategies.

Seeding protocols play crucial roles in ensuring reproducible crystal form outcomes and controlling nucleation kinetics. The use of seed crystals of the desired polymorphic form provides nucleation sites that guide the crystallization process toward the preferred outcome [22]. Seed preparation involves the careful grinding and sizing of high-quality crystals to provide consistent nucleation behavior. The timing and method of seed addition significantly influence the final crystal characteristics and must be optimized for each specific application.

Impurity removal strategies must address both process-related impurities arising from synthetic operations and degradation products that can form during storage or processing. The most commonly encountered impurities include residual starting materials, incomplete reaction products, and oxidative degradation products [25]. Column chromatography using silica gel or reversed-phase supports provides effective separation of these impurities, although the use of chromatographic methods at industrial scale requires careful consideration of cost and environmental impact.

The implementation of mixed solvent crystallization systems offers enhanced control over solubility and selectivity characteristics [23]. Combinations of ethyl acetate with normal hexane, acetone, acetonitrile, or ethanol enable fine-tuning of crystallization behavior and can provide improved impurity rejection. The optimization of solvent ratios and addition sequences requires systematic evaluation to identify conditions that maximize both yield and purity while maintaining acceptable processing characteristics.

Hygroscopicity management represents a significant challenge in tebipenem pivoxil processing due to the potential for water uptake to affect both chemical stability and physical properties [24]. The carbapenem framework exhibits sensitivity to hydrolysis under certain conditions, making moisture control essential throughout the purification and storage processes. The implementation of controlled humidity environments and the use of appropriate packaging materials help minimize water uptake and preserve product quality.

Thermal stability considerations influence all aspects of the purification process, from crystallization temperature selection to drying conditions and storage protocols [22]. The compound exhibits limited thermal stability above 50 degrees Celsius, requiring the use of reduced pressure drying techniques and ambient temperature storage conditions. The optimization of drying parameters must balance efficient moisture removal with the preservation of chemical integrity and crystal structure.

Particle size control and morphology optimization impact both the pharmaceutical performance and the processability of the final product. The crystallization conditions significantly influence particle size distribution, with controlled cooling rates and appropriate agitation generally favoring the formation of larger, more uniform crystals [22]. The resulting crystals typically exhibit block-shaped morphology with well-defined faces and minimal surface defects when crystallized under optimal conditions.

Analytical characterization and quality control methodologies must provide comprehensive assessment of both chemical purity and physical properties. High-performance liquid chromatography enables quantitative determination of main component content and identification of process-related impurities [22]. Powder X-ray diffraction provides definitive identification of polymorphic form and assessment of crystallinity. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis offer insights into thermal behavior and moisture content.

Scale-up considerations require careful evaluation of mixing characteristics, heat transfer efficiency, and crystallization kinetics in larger reactor systems. The maintenance of consistent supersaturation levels and temperature uniformity becomes increasingly challenging as vessel size increases, requiring sophisticated process control systems and appropriate equipment design. The implementation of process analytical technology enables real-time monitoring of critical parameters and provides feedback for process optimization.

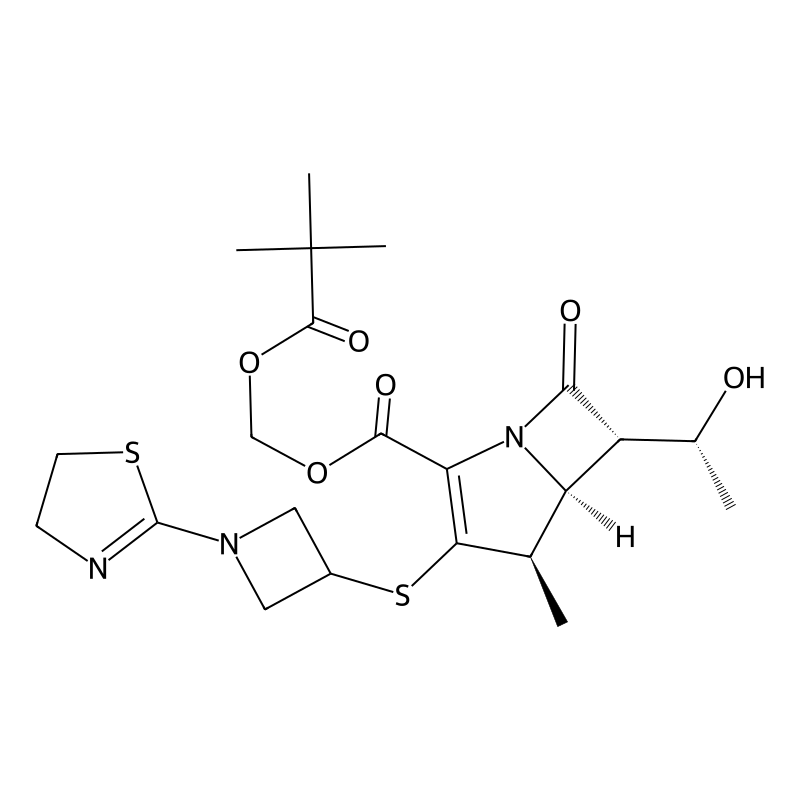

[image:1]

Figure 1: Schematic representation of the key synthetic pathways and manufacturing processes for tebipenem pivoxil production

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

ATC Code

J01 - Antibacterials for systemic use

J01D - Other beta-lactam antibacterials

J01DH - Carbapenems

J01DH06 - Tebipenem pivoxil

Other CAS

Wikipedia

Dates

2: Yao Q, Wang J, Cui T, Yang Z, Su M, Zhao P, Yan H, Zhan Y, Yang H. Antibacterial Properties of Tebipenem Pivoxil Tablet, a New Oral Carbapenem Preparation against a Variety of Pathogenic Bacteria in Vitro and in Vivo. Molecules. 2016 Jan 6;21(1):62. doi: 10.3390/molecules21010062. PubMed PMID: 26751436.

3: Cielecka-Piontek J, Zalewski P, Paczkowska M. The chromatographic approach to kinetic studies of tebipenem pivoxil. J Chromatogr Sci. 2015 Feb;53(2):325-30. doi: 10.1093/chromsci/bmu063. Epub 2014 Jun 30. PubMed PMID: 24981980.

4: Sugita R. Good transfer of tebipenem into middle ear effusion conduces to the favorable clinical outcomes of tebipenem pivoxil in pediatric patients with acute otitis media. J Infect Chemother. 2013 Jun;19(3):465-71. doi: 10.1007/s10156-012-0513-5. Epub 2013 Feb 8. PubMed PMID: 23393013.

5: Sakata H. [Clinical efficacy of tebipenem pivoxil treatment in children with pneumonia, who had no relief despite having administered oral beta-lactam antibiotics]. Jpn J Antibiot. 2011 Jun;64(3):171-7. Japanese. PubMed PMID: 21861308.

6: Kato K, Shirasaka Y, Kuraoka E, Kikuchi A, Iguchi M, Suzuki H, Shibasaki S, Kurosawa T, Tamai I. Intestinal absorption mechanism of tebipenem pivoxil, a novel oral carbapenem: involvement of human OATP family in apical membrane transport. Mol Pharm. 2010 Oct 4;7(5):1747-56. doi: 10.1021/mp100130b. Epub 2010 Sep 3. PubMed PMID: 20735088.

7: Kuroki H, Tateno N, Ikeda H, Saito N. Investigation of pneumonia-causing pathogenic organisms in children and the usefulness of tebipenem pivoxil for their treatment. J Infect Chemother. 2010 Aug;16(4):280-7. doi: 10.1007/s10156-010-0053-9. Epub 2010 Mar 31. PubMed PMID: 20352278.

8: Yagi Y, Nawa T, Kurata Y, Shibasaki S, Suzuki H, Kurosawa T. [Convulsive liability of an oral carbapenem antibiotic, tebipenem pivoxil]. Jpn J Antibiot. 2009 Jun;62(3):241-52. Japanese. PubMed PMID: 19882983.

9: Kijima K, Morita J, Suzuki K, Aoki M, Kato K, Hayashi H, Shibasaki S, Kurosawa T. [Pharmacokinetics of tebipenem pivoxil, a novel oral carbapenem antibiotic, in experimental animals]. Jpn J Antibiot. 2009 Jun;62(3):214-40. Japanese. PubMed PMID: 19882982.

10: Baba S, Yamanaka N, Suzuki K, Furukawa M, Furuya N, Ubukata K, Totsuka K. [Clinical efficacy, safety and PK-PD analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):155-77. Japanese. PubMed PMID: 19673357.

11: Kijima K, Sato N, Koresawa T, Morita J, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. [Pharmacokinetics analysis of tebipenem pivoxil in a phase II clinical trial in otolaryngological infections]. Jpn J Antibiot. 2009 Apr;62(2):143-54. Japanese. PubMed PMID: 19673356.

12: Nakashima M, Morita J, Takata T, Aizawa K. [Effect of diet on the pharmacokinetics of tebipenem pivoxil fine granules in healthy male volunteers]. Jpn J Antibiot. 2009 Apr;62(2):136-42. Japanese. PubMed PMID: 19673355.

13: Baba S, Kasahara H, Morita J, Aizawa K, Sunakawa K. [Tissue and aural discharge distribution of tebipenem pivoxil]. Jpn J Antibiot. 2009 Apr;62(2):127-35. Japanese. PubMed PMID: 19673354.

14: Sato N, Kijima K, Koresawa T, Mitomi N, Morita J, Suzuki H, Hayashi H, Shibasaki S, Kurosawa T, Totsuka K. Population pharmacokinetics of tebipenem pivoxil (ME1211), a novel oral carbapenem antibiotic, in pediatric patients with otolaryngological infection or pneumonia. Drug Metab Pharmacokinet. 2008;23(6):434-46. PubMed PMID: 19122338.

15: Hotomi M, Suzumoto M, Itahashi K, Nagura J, Fukushima T, Shimada J, Billal DS, Yamauchi K, Fujihara K, Yamanaka N. Efficacy of a novel oral carbapenem, tebipenem pivoxil (TBM-PI), against experimental otitis media caused by penicillin resistant Streptococcus pneumoniae in chinchilla. Vaccine. 2007 Mar 22;25(13):2478-84. Epub 2006 Sep 20. PubMed PMID: 17055132.